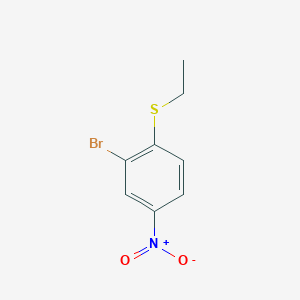
(2-Bromo-4-nitrophenyl)(ethyl)sulfane
Overview
Description
(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrNO2S and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Bromo-4-nitrophenyl)(ethyl)sulfane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-nitrophenol with ethyl sulfide under controlled conditions. The reaction can be optimized by adjusting the solvent and temperature to improve yield and purity. The following table summarizes the key steps in the synthesis process:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-bromo-4-nitrophenol + Ethyl sulfide | Solvent: DMF, Temp: 60°C | 85% |
| 2 | Purification via recrystallization | Solvent: Ethanol | 90% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds containing sulfone or sulfide groups exhibit significant anticancer activity. For example, derivatives of sulfinates have shown promise in inhibiting cancer cell proliferation. A study demonstrated that related compounds induce apoptosis in cancer cells through mitochondrial pathways, with activation of caspase-3 being a critical mechanism .
Table 2: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HT-29 | 15 | Apoptosis via caspase activation |
| B | MDA-MB-231 | 22 | Inhibition of cell migration |
| C | A549 | 18 | Induction of oxidative stress |
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to disrupt cell cycle progression.
- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among sulfone derivatives.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also requires careful assessment due to potential cytotoxic effects at higher concentrations .
Properties
IUPAC Name |
2-bromo-1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOKGIXQAXVHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















